molecular formula C23H16ClN7O3 B2766728 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005953-58-1

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2766728
CAS No.: 1005953-58-1
M. Wt: 473.88
InChI Key: JFERFLQSKCQGJA-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on pyrazolo[3,4-d]pyrimidines derivatives, including compounds closely related to the specified chemical, has demonstrated their potential as anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized a series of these derivatives, exploring their cytotoxic and 5-lipoxygenase inhibition activities. Their study provided valuable insights into the structure-activity relationships, indicating the compounds' effectiveness against certain cancer cell lines and their potential as anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activities

Hafez et al. (2016) explored the synthesis of novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine structures, assessing their in vitro antimicrobial and anticancer activities. This research highlighted several compounds exhibiting higher anticancer activity than the reference drug doxorubicin, suggesting significant therapeutic potential for these chemical structures (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Anti-Influenza Virus Activity

A study by Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives, demonstrating significant anti-influenza A virus (H5N1) activity. This research contributes to the ongoing search for effective antiviral agents, with certain compounds showing substantial viral reduction (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the related compounds that it likely interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the function of the targets, leading to various downstream effects.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds, it can be inferred that this compound may affect multiple biochemical pathways . The downstream effects of these pathway modulations would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

The compound AZD5363, which has a similar structure, demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . These properties suggest that the compound under discussion may also have favorable ADME properties, impacting its bioavailability.

Result of Action

Based on the activities of similar compounds, it can be inferred that this compound may have a range of effects, including antiviral, anti-inflammatory, and anticancer activities, among others .

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN7O3/c1-13-7-20(28-23(32)14-5-6-18-19(8-14)34-12-33-18)31(29-13)22-17-10-27-30(21(17)25-11-26-22)16-4-2-3-15(24)9-16/h2-11H,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFERFLQSKCQGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4C=NN5C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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